N-(2-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Description
N-(2-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic derivative of the natural alkaloid peganine (vasicine), which is isolated from plants like Adhatoda vasica . The core structure retains the tetracyclic pyrrolo[2,1-b]quinazoline scaffold but introduces a 2-fluorophenyl carboxamide substituent at position 6. This modification aims to enhance metabolic stability and target specificity compared to natural analogs like vasicinone, which possess hydroxyl groups prone to glucuronidation .
Properties
Molecular Formula |
C18H14FN3O2 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
InChI |
InChI=1S/C18H14FN3O2/c19-13-4-1-2-5-14(13)21-17(23)11-7-8-12-15(10-11)20-16-6-3-9-22(16)18(12)24/h1-2,4-5,7-8,10H,3,6,9H2,(H,21,23) |
InChI Key |
XLHLKGRCFKLSMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC=CC=C4F)C(=O)N2C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multi-step reactions. One common synthetic route includes the condensation of o-phenylenediamine with a suitable carbonyl compound to form the quinazoline core, followed by further functionalization to introduce the fluorophenyl and carboxamide groups . Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including N-(2-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide, have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Tyrosine Kinases : Many quinazoline derivatives act as inhibitors of the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases. This inhibition can lead to reduced proliferation and survival of cancer cells .
- Cytotoxic Effects : Studies have demonstrated that certain quinazoline derivatives exhibit significant cytotoxicity against tumor cell lines such as A549 (lung cancer) and U937 (leukemia) cells .
Antimicrobial Properties
Recent investigations into the antimicrobial efficacy of quinazoline derivatives have shown promising results:
- Broad-Spectrum Activity : Some derivatives have demonstrated activity against a range of bacterial and fungal pathogens, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of quinazoline compounds has revealed their potential as therapeutic agents for inflammatory diseases:
- Inhibition of Prostaglandin Synthesis : Certain studies have indicated that these compounds can inhibit the production of pro-inflammatory mediators like prostaglandins, thereby reducing inflammation in animal models .
Case Study 1: Anticancer Mechanisms
A study published in 2014 explored various quinazoline derivatives' mechanisms against cancer cell lines. The findings suggested that this compound exhibited significant inhibition of cell growth through apoptosis induction and cell cycle arrest at the G1 phase .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial activity, several quinazoline derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound showed effective inhibition at low concentrations, highlighting its potential as an antibiotic agent .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors involved in cancer cell proliferation and survival. The exact mechanism involves binding to the active sites of these targets, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related analogs based on core modifications, substituent variations, and biological activities:
Key Observations:
Substituent Position: The ortho-fluorophenyl group in the target compound may confer better steric alignment with hydrophobic binding pockets compared to the meta-fluorophenyl analog .
Biological Activity: Natural derivatives like vasicinone (hydroxyl substituent) show antioxidant activity via myeloperoxidase inhibition, while fluorophenyl or piperidinyl analogs may prioritize receptor-targeted effects (e.g., kinase or GPCR modulation) .
Physicochemical Properties :
- Carboxylic acid derivatives (e.g., CAS 55762-24-8) have lower molecular weights but higher polarity, limiting membrane permeability .
- The target compound’s fluorophenyl group balances lipophilicity and metabolic stability, making it a promising candidate for further development.
Research Implications
The structural diversity among pyrrolo/pyridoquinazoline derivatives highlights the importance of substituent engineering for optimizing drug-like properties. Future studies should focus on:
- In vitro assays comparing the target compound’s anti-inflammatory activity against vasicinone and acetylated derivatives.
- ADME profiling to evaluate the impact of fluorine substitution on oral bioavailability and half-life.
- Crystallographic studies to assess how substituents influence binding modes in target proteins (e.g., kinases or cytokine receptors) .
Biological Activity
N-(2-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydropyrroloquinazoline core with a fluorophenyl substituent. Its molecular formula is with a molecular weight of approximately 241.24 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and influence its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : Some studies have shown that quinazoline derivatives can act as inhibitors of enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. For instance, certain derivatives have demonstrated selective inhibition against MAO-A with IC50 values in the low micromolar range .
- Antimicrobial Activity : Compounds within this chemical class have also been evaluated for their antibacterial properties. Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies and Research Findings
- Antimicrobial Studies : A series of quinazoline derivatives were synthesized and tested for their antimicrobial properties. Among them, certain compounds showed significant activity against both bacterial strains and fungi, outperforming standard antibiotics like ampicillin .
- Enzyme Inhibition Studies : A study focusing on the inhibition of human MAO-A revealed that several new derivatives exhibited potent inhibitory effects with high selectivity. These findings suggest potential applications in treating mood disorders and other conditions associated with altered monoamine levels .
- Structural Activity Relationship (SAR) : Investigations into the SAR of quinazoline derivatives indicate that modifications to the fluorophenyl group can significantly alter biological activity. This highlights the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
